molecular formula C9H9NS B1597444 2-[(4-Methylphenyl)thio]acetonitrile CAS No. 21681-88-9

2-[(4-Methylphenyl)thio]acetonitrile

Cat. No. B1597444
CAS RN: 21681-88-9
M. Wt: 163.24 g/mol
InChI Key: IDNIFCMGOQTKGB-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)thio]acetonitrile, also known as 4-Methylthiobenzyl cyanide, is a chemical compound with the molecular formula C10H9NS. It is a colorless to light yellow liquid with a characteristic odor. This compound is of interest to researchers due to its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Synthesis of Bisamine Derivatives

2-[(4-Methylphenyl)thio]acetonitrile: serves as a precursor in the synthesis of novel symmetrical bisamine derivatives. These derivatives are synthesized through a condensation reaction with isatoic anhydride in acetonitrile solvent, using potassium carbonate under reflux conditions . Bisamine derivatives have potential applications in medicinal chemistry as they can be tailored to interact with biological targets.

Development of Sulfide and Sulfoxide Compounds

The compound is used in the preparation of symmetric diaryl sulfides and their sulfoxides. These compounds are synthesized using various conditions, including the Friedel-Crafts method, and have applications in materials science and pharmaceuticals due to their structural properties .

Macrocyclic Compound Formation

2-[(4-Methylphenyl)thio]acetonitrile: is instrumental in the formation of macrocyclic compounds, which have significant metal ion complexing abilities. These macrocycles are valuable intermediates for synthesizing aza-crown ethers and related compounds, which are useful in supramolecular chemistry .

Organic Synthesis Intermediates

This chemical serves as an intermediate in organic synthesis processes. It is involved in the preparation of various organic compounds, which can be used in the development of new drugs, agrochemicals, and dyes .

properties

IUPAC Name

2-(4-methylphenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNIFCMGOQTKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384107
Record name 2-[(4-Methylphenyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)thio]acetonitrile

CAS RN

21681-88-9
Record name 2-[(4-Methylphenyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound 4-methylthiophenoxyacetonitrile was prepared by heating 4-methylthiophenol, chloroacetonitrile and anhydrous K2CO3 in DMSO, employing substantially the same procedure described in previous examples.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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